4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a phenoxyethyl group, which is further modified with isopropyl and methyl groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 5-isopropyl-2-methylphenol with an appropriate alkylating agent, such as ethylene oxide, to form 2-(5-isopropyl-2-methylphenoxy)ethanol.
Conversion to the Piperidine Derivative: The phenoxyethyl intermediate is then reacted with piperidine under basic conditions to form 4-[2-(5-isopropyl-2-methylphenoxy)ethyl]-piperidine.
Formation of the Hydrochloride Salt: The final step involves the treatment of the piperidine derivative with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxyethyl group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride is utilized in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethyl group allows for binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This dual interaction facilitates the modulation of biological pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride
- 4-[2-(5-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride
Uniqueness
Compared to similar compounds, 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride exhibits unique binding properties due to the specific positioning of the isopropyl and methyl groups. This structural arrangement enhances its selectivity and potency in biological assays, making it a valuable tool in research.
Properties
IUPAC Name |
4-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)16-5-4-14(3)17(12-16)19-11-8-15-6-9-18-10-7-15;/h4-5,12-13,15,18H,6-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMCOHWLTCUZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.